Home > Products > Screening Compounds P33748 > 1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine
1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine - 937600-03-8

1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine

Catalog Number: EVT-11038643
CAS Number: 937600-03-8
Molecular Formula: C14H13N3
Molecular Weight: 223.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. Benzimidazole derivatives have been extensively studied for their applications in medicinal chemistry due to their ability to interact with various biological targets. This particular compound features a benzimidazole moiety attached to a phenyl group and an amine functional group, which may enhance its pharmacological properties.

Source and Classification

Benzimidazole compounds are typically synthesized from o-phenylenediamine and various aromatic aldehydes. The classification of 1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine falls under heterocyclic compounds, specifically nitrogen-containing heterocycles. This classification is significant as it often correlates with specific chemical properties and biological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine can be achieved through several methods, primarily involving the reaction of o-phenylenediamine with aromatic aldehydes. A common approach includes:

  1. Condensation Reaction: An equimolar mixture of o-phenylenediamine and the corresponding aromatic aldehyde is dissolved in a solvent such as dimethylformamide. A catalyst like sodium hydrogen sulfite may be added to facilitate the reaction.
  2. Heating: The mixture is heated at approximately 80 °C, with the progress monitored using thin-layer chromatography (TLC).
  3. Isolation: Upon completion, the reaction mixture is cooled and poured into water, leading to the precipitation of the product, which is then filtered and dried.

This method has been shown to yield good results with high purity levels, confirmed by spectral analysis techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine can be represented as follows:

  • Molecular Formula: C15H15N3
  • Molecular Weight: Approximately 241.3 g/mol

The structure consists of a benzimidazole ring fused to a phenyl group, with a methanamine side chain. The presence of nitrogen atoms in the benzimidazole ring contributes to its basicity and potential interactions with biological targets.

Structural Analysis Techniques

The structural integrity of the compound can be confirmed through various analytical techniques:

  • Infrared Spectroscopy: Characteristic peaks corresponding to N-H stretching and C=N bonds can be observed.
  • Nuclear Magnetic Resonance Spectroscopy: Chemical shifts in the NMR spectrum provide insights into the hydrogen environments within the molecule.
Chemical Reactions Analysis

Reactions and Technical Details

1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine can participate in several chemical reactions due to its functional groups:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for further functionalization.
  • Acylation Reactions: The amine can react with acyl chlorides or anhydrides to form amides.
  • Coupling Reactions: It can undergo coupling reactions with electrophiles, expanding its utility in synthetic chemistry.

These reactions are crucial for developing derivatives with enhanced biological activity or altered pharmacokinetic properties.

Mechanism of Action

The mechanism of action for compounds like 1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine often involves interaction with specific biological targets such as enzymes or receptors. Benzimidazoles are known for their ability to inhibit various enzymes, including those involved in cancer progression and microbial resistance.

Process Data

Research indicates that benzimidazole derivatives may exert their effects by:

  • Inhibiting Enzyme Activity: By binding to active sites on enzymes, thereby blocking substrate access.
  • Modulating Receptor Activity: Interacting with receptors involved in signaling pathways that regulate cell proliferation or apoptosis.

Quantitative data regarding binding affinities and inhibitory concentrations are essential for evaluating their efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide (DMSO) and ethanol; insoluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic amine groups.

Analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into thermal stability and decomposition temperatures.

Applications

Scientific Uses

The applications of 1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine extend across several fields:

  • Medicinal Chemistry: Investigated for its potential as an antimicrobial agent, anticancer drug, or anti-inflammatory compound.
  • Pharmaceutical Development: Used as a lead compound for designing more potent derivatives targeting specific diseases.
  • Biological Research: Employed in studies exploring enzyme inhibition mechanisms or receptor interactions.

Ongoing research continues to uncover new therapeutic potentials for this compound class, emphasizing their significance in modern drug discovery.

Introduction to Benzimidazole-Based Pharmacophores

Benzimidazole represents a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure combining benzene and imidazole rings. This heterocyclic system exhibits amphoteric properties with pKa values of 5.6 (conjugate acid) and 12.8 (free base), enabling diverse chemical interactions [8]. The benzimidazole nucleus serves as a bioisostere for purine nucleobases, facilitating interactions with biological macromolecules through hydrogen bonding and π-stacking [5] [9]. Its exceptional versatility is evidenced by its presence in numerous therapeutic agents spanning antiulcer (omeprazole), anthelmintic (albendazole), antihypertensive (telmisartan), and anticancer (bendamustine) drug classes [8] [9]. The structural plasticity of benzimidazole permits extensive derivatization at N1, C2, and benzenoid positions (C5/C6), enabling fine-tuning of pharmacological properties for target-specific drug design [2] .

Structural Significance of 1-(Substituted phenyl)methanamine Motif in Medicinal Chemistry

The 1-(substituted phenyl)methanamine moiety, exemplified in 1-[2-(1H-benzimidazol-1-yl)phenyl]methanamine, constitutes a structurally versatile pharmacophore with profound implications for drug-receptor interactions. This motif features:

  • A primary amine group (-CH₂NH₂) providing hydrogen bond donation/acceptance capabilities and protonation sites for ionic interactions under physiological conditions [6]
  • A flexible methylene linker (-CH₂-) enabling conformational adaptability for optimal target engagement
  • An aromatic system facilitating π-π stacking interactions with protein binding pockets [3]

When conjugated with benzimidazole, this structure creates multivalent recognition elements: the benzimidazole contributes hydrophobic and hydrogen-bonding interactions, while the benzylamine extends functionality into complementary regions of biological targets. This dual pharmacophore architecture enhances binding specificity and affinity for enzymes and receptors implicated in disease pathways [5] [9]. The primary amine additionally serves as a synthetic handle for further derivatization through amidation, reductive amination, or Schiff base formation, enabling the development of compound libraries with enhanced pharmacokinetic properties [6].

Table 1: Functional Significance of Key Structural Components in 1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine

Structural ElementChemical PropertiesBiological Implications
Benzimidazole nucleusPlanar aromatic system; H-bond acceptor/donor at N-H; AmphotericDNA minor groove binding; Enzyme active site recognition; Protein-protein interaction modulation
Ortho-substituted phenyl ringRestricted rotation; Steric encumbranceEnhanced target selectivity; Conformational constraint for precise binding orientation
Methylene bridge (-CH₂-)Sp³ hybridization; Bond rotation flexibilitySpatial positioning of pharmacophores; Adaptation to target topology
Primary amine (-NH₂)Basic (pKa ~9-10); H-bond donor/acceptor; ProtonatableIonic interactions with acidic residues; Solubility modulation via salt formation; Hydrogen bonding networks

Historical Development of Benzimidazole Derivatives as Privileged Scaffolds

The therapeutic exploration of benzimidazoles began with vitamin B₁₂ research in the 1940s, which identified 5,6-dimethylbenzimidazole as an essential biosynthetic component [5] . Woolley's seminal 1944 discovery of 2-aminobenzimidazole as a purine isostere ignited interest in its biological potential [9]. The 1960s marked the first therapeutic breakthroughs with thiabendazole's introduction as an anthelmintic (1962), demonstrating the scaffold's antiparasitic efficacy [8]. This success catalyzed systematic structure-activity relationship (SAR) studies, revealing that C2 substituents critically modulate biological activity [2].

The 1980s witnessed a paradigm shift with the development of proton pump inhibitors omeprazole (1988) and lansoprazole, wherein benzimidazole serves as the catalytic core for gastric H⁺/K⁺-ATPase inhibition [8]. Concurrently, mebendazole and albendazole emerged as broad-spectrum anthelmintics, leveraging benzimidazole's tubulin polymerization inhibition mechanism [5]. The 21st century has seen benzimidazoles expand into oncology therapeutics, exemplified by bendamustine (2008 FDA approval) for chronic lymphocytic leukemia and abemaciclib (2017) for breast cancer [9]. This evolution demonstrates the scaffold's remarkable adaptability across therapeutic areas through strategic substitution patterns.

Table 2: Historical Milestones in Benzimidazole Drug Development

Time PeriodKey DevelopmentsTherapeutic Significance
1940sIdentification of 5,6-dimethylbenzimidazole in vitamin B₁₂Established biological relevance as enzyme cofactor
1960sIntroduction of thiabendazole (1962)Validated anthelmintic applications
1970sDevelopment of mebendazole (1971) and albendazole (1975)Broad-spectrum antiparasitic agents
1980sOmeprazole as first proton pump inhibitor (1988)Revolutionized peptic ulcer therapy
1990sTelmisartan (1991) and candesartan (1997) as angiotensin II blockersAdvanced cardiovascular therapeutics
2000s-PresentBendamustine (2008) and abemaciclib (2017) for oncologyExpanded applications to hematological and solid malignancies

Positional Isomerism Effects: Comparative Analysis of ortho-, meta-, and para-Substituted Benzylamine Derivatives

Positional isomerism profoundly influences the physicochemical and biological properties of benzimidazolylphenylmethanamine derivatives. The ortho-substituted congener 1-[2-(1H-benzimidazol-1-yl)phenyl]methanamine exhibits distinct characteristics compared to meta and para isomers:

Steric and Electronic Considerations:

  • The ortho configuration induces significant steric hindrance between benzimidazole and benzylamine moieties, forcing non-planar conformation with a dihedral angle >45°. This reduces π-π stacking capability but enhances selectivity for sterically constrained binding pockets [6] [10]
  • para-Substituted isomers maintain coplanarity between heterocycle and phenyl ring, optimizing extended π-conjugation for DNA intercalation but increasing non-specific binding [4]
  • The ortho amine group participates in intramolecular hydrogen bonding with benzimidazole nitrogen (N³), creating a pseudo-cyclic structure that restricts molecular flexibility and reduces solvation energy

Biological Implications:Molecular docking studies against epigenetic targets reveal ortho-isomer's superior binding:

  • Against p300 bromodomain, the ortho-derivative demonstrates IC₅₀ = 49 nM versus >1 μM for para-isomer, attributed to optimal accommodation in the acetyl-lysine recognition cavity [10]
  • In CYP51 inhibition studies for antifungal activity, ortho-substituted derivatives show 3-5 fold enhanced binding affinity compared to meta/para counterparts due to complementary steric matching with mutant enzyme pockets [4]

Physicochemical Behavior:

  • Solubility: Ortho-derivative exhibits reduced aqueous solubility (0.8 mg/mL) versus para-isomer (3.2 mg/mL) due to intramolecular H-bonding and crystal packing efficiency
  • Lipophilicity: Ortho isomer shows higher experimental logP (2.1) than meta (1.8) or para (1.7) due to shielded amine functionality [6]

Table 3: Comparative Analysis of Positional Isomers of Benzimidazolylphenylmethanamine

Propertyortho-Isomermeta-Isomerpara-Isomer
Dihedral Angle (°)48-52°15-20°<5°
Intramolecular H-bondPresent (Nbenzimidazole···H-NCH₂)AbsentAbsent
Solubility (mg/mL)0.8 ± 0.11.5 ± 0.23.2 ± 0.3
logP (Experimental)2.10 ± 0.051.80 ± 0.051.70 ± 0.05
p300 IC₅₀ (nM)49380>1000
CYP51 Binding (ΔG, kcal/mol)-9.7 ± 0.2-8.1 ± 0.3-7.9 ± 0.2

Nomenclature and Registry Specifications (CAS 937600-03-8; C₁₄H₁₃N₃)

The compound 1-[2-(1H-benzimidazol-1-yl)phenyl]methanamine is systematically defined according to IUPAC nomenclature rules and international chemical registry systems:

Systematic Nomenclature:

  • Preferred IUPAC Name: [2-(1H-Benzimidazol-1-yl)phenyl]methanamine
  • Alternative Name: 1-(2-Aminomethylphenyl)benzimidazole
  • Ring Numbering: Benzimidazole ring atoms designated with N¹ (pyrrolic nitrogen), N³ (pyridine-like nitrogen), and carbon positions C², C⁴-C⁷. The phenyl ring carbon adjacent to methanamine is position C¹' [3]

Molecular Specifications:

  • Empirical Formula: C₁₄H₁₃N₃
  • Molecular Weight: 223.27 g/mol
  • Composition: Carbon 75.31%, Hydrogen 5.87%, Nitrogen 18.82%
  • Exact Mass: 223.110947427 g/mol
  • Monoisotopic Mass: 223.110947427 g/mol

Registry Identifiers:

  • CAS Registry Number: 937600-03-8
  • Canonical SMILES: C₁=CC=C(C(=C₁)CN)N₂C=NC₃=CC=CC=C₃₂
  • InChIKey: MNPHNVRAZXCTTJ-UHFFFAOYSA-N
  • InChI: InChI=1S/C14H13N3/c15-9-11-5-1-3-7-13(11)17-10-16-12-6-2-4-8-14(12)17/h1-8,10H,9,15H2 [3]

Structural Descriptors:

  • Hydrogen Bond Donor Count: 1 (primary amine)
  • Hydrogen Bond Acceptor Count: 2 (benzimidazole N³, amine nitrogen)
  • Rotatable Bond Count: 3 (benzyl C-N bond and two aryl-heterocycle bonds)
  • Topological Polar Surface Area: 38.9 Ų
  • Heavy Atom Count: 17

Table 4: Molecular Identifier Compendium for 1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine

Identifier TypeSpecificationSource
Systematic Name[2-(1H-Benzimidazol-1-yl)phenyl]methanamineIUPAC Nomenclature
CAS Registry Number937600-03-8Chemical Abstracts Service
Molecular FormulaC₁₄H₁₃N₃Elemental Analysis
Molecular Weight223.27 g/molMass Spectrometry
Canonical SMILESC1=CC=C(C(=C1)CN)N2C=NC3=CC=CC=C32Computational Chemistry
InChI KeyMNPHNVRAZXCTTJ-UHFFFAOYSA-NInternational Identifier
XLogP32.0 (Predicted)Partition Coefficient
Topological Polar Surface Area38.9 ŲSolubility Prediction
Heavy Atom Count17Structural Complexity

The structural representation depicts benzimidazole N¹-linked to C¹' of the phenyl ring, with the methanamine substituent at C²' (ortho-position). This connectivity creates a non-planar topology essential for its biological discrimination between similar targets. The registry specifications provide essential standardization for chemical database searches, patent protection, and regulatory documentation in pharmaceutical development [3].

Properties

CAS Number

937600-03-8

Product Name

1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine

IUPAC Name

[2-(benzimidazol-1-yl)phenyl]methanamine

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C14H13N3/c15-9-11-5-1-3-7-13(11)17-10-16-12-6-2-4-8-14(12)17/h1-8,10H,9,15H2

InChI Key

MNPHNVRAZXCTTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)N2C=NC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.